molecular formula C27H26N4O3 B2662024 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359418-41-9

2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2662024
CAS No.: 1359418-41-9
M. Wt: 454.53
InChI Key: DLORREFJOZPEJM-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a butoxyphenyl group, a methylphenyloxazolyl group, and a pyrazolopyrazinone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a hydrazine derivative and a diketone can lead to the formation of the pyrazolopyrazine ring system.

    Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a butoxyphenyl halide reacts with the pyrazolopyrazine intermediate.

    Attachment of the Methylphenyloxazolyl Group: This step often involves a condensation reaction between the pyrazolopyrazine intermediate and a methylphenyloxazolyl aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxazolyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazolopyrazine core, potentially converting it to a dihydropyrazolopyrazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce nitro, sulfonyl, or halogen groups into the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique electronic properties might make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazolopyrazine core might interact with nucleophilic sites in proteins, while the aromatic groups could engage in π-π stacking interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazine
  • 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may offer unique reactivity due to the specific positioning of its functional groups. This can lead to distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

CAS No.

1359418-41-9

Molecular Formula

C27H26N4O3

Molecular Weight

454.53

IUPAC Name

2-(2-butoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C27H26N4O3/c1-3-4-16-33-25-13-9-8-12-21(25)22-17-24-27(32)30(14-15-31(24)29-22)18-23-19(2)34-26(28-23)20-10-6-5-7-11-20/h5-15,17H,3-4,16,18H2,1-2H3

InChI Key

DLORREFJOZPEJM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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